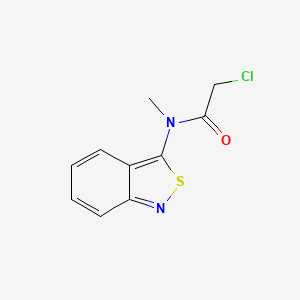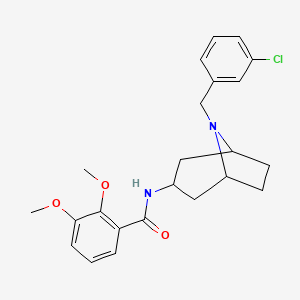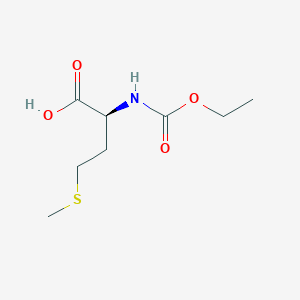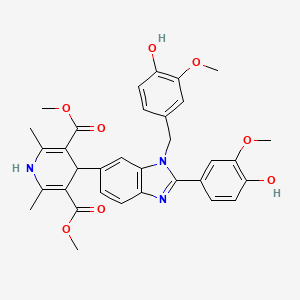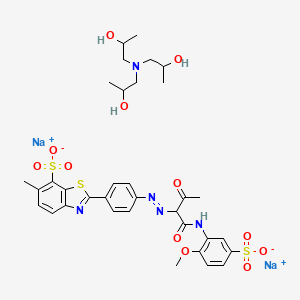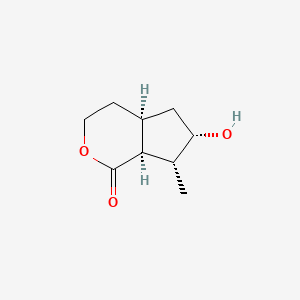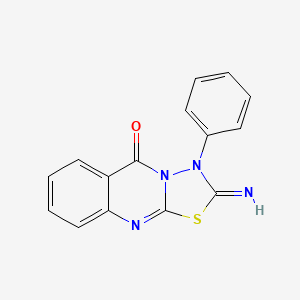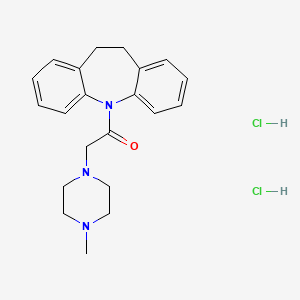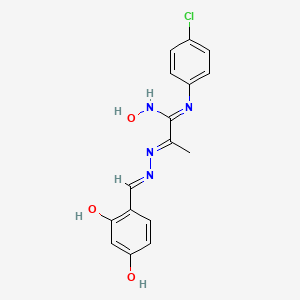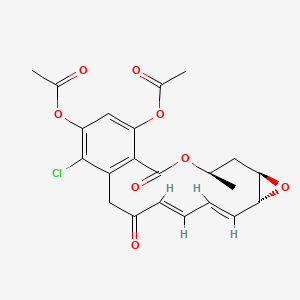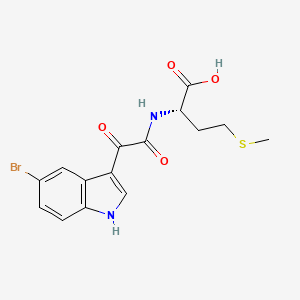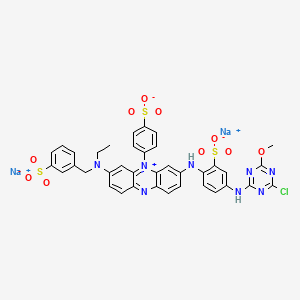
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one is a complex organic compound that features multiple sulfooxy groups and a large cyclic structure. Compounds with sulfooxy groups are often involved in various biochemical processes and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one likely involves multiple steps, including the formation of the cyclic structure and the introduction of sulfooxy groups. Typical synthetic routes may include:
Formation of the Cyclic Structure: This could involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Sulfooxy Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfooxy groups.
Reduction: Reduction reactions could potentially target the cyclic structure or the sulfooxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific reaction, but could include acids, bases, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Biochemical Studies: The compound could be used to study biochemical pathways involving sulfooxy groups.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its unique chemical properties.
Industry
Industrial Processes: Applications in various industrial processes, including chemical manufacturing and materials science.
Wirkmechanismus
The mechanism of action for 30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one would depend on its specific applications. Generally, the sulfooxy groups may interact with various molecular targets, influencing biochemical pathways or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfooxy-Containing Compounds: Other compounds with sulfooxy groups, such as sulfonates and sulfates.
Cyclic Organic Compounds: Compounds with similar cyclic structures, such as cycloalkanes and cycloalkenes.
Uniqueness
30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacont-3-en-2-one is unique due to its specific combination of sulfooxy groups and large cyclic structure, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85756-56-5 |
|---|---|
Molekularformel |
C40H76O18S4 |
Molekulargewicht |
973.3 g/mol |
IUPAC-Name |
[(28E)-2-(2,10-disulfooxyundecyl)-30-oxo-14-sulfooxy-1-oxacyclotriacont-28-en-16-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H76O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-25-29-37(56-60(45,46)47)33-36-28-22-16-10-7-5-8-12-18-24-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-23-17-11-6-3-2-4-9-13-20-26-32-40(41)54-36/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/b32-26+ |
InChI-Schlüssel |
WHOLNYBWJNOKGN-HMZBKAONSA-N |
Isomerische SMILES |
CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCC/C=C/C(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Kanonische SMILES |
CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


